molecular formula C12H10F3N B11883224 4-Ethyl-2-(trifluoromethyl)quinoline

4-Ethyl-2-(trifluoromethyl)quinoline

Cat. No.: B11883224
M. Wt: 225.21 g/mol
InChI Key: AMMQGJCBZJJAGL-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can be further converted into 4-bromo-2-(trifluoromethyl)quinolines .

Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and other functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)quinoline
  • 4-Fluoroquinoline
  • 2-Trifluoromethyl-4-aminoquinoline

Comparison: 4-Ethyl-2-(trifluoromethyl)quinoline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical stability and biological activity compared to other fluorinated quinolines .

Properties

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C12H10F3N/c1-2-8-7-11(12(13,14)15)16-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3

InChI Key

AMMQGJCBZJJAGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

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